
Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination or nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the quinoline derivative with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, catalysts, and solvents to improve yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate depends on its specific interactions with molecular targets. The presence of the fluorine atom and the ester group may influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
Ethyl 2-(4-oxoquinolin-1(4H)-yl)acetate: Lacks the fluorine atom.
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate: Has a methyl ester group instead of an ethyl ester group.
7-Fluoro-4-oxoquinoline: Lacks the ester group.
Uniqueness
This compound is unique due to the combination of the fluorine atom and the ethyl ester group, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H12FNO3 |
|---|---|
分子量 |
249.24 g/mol |
IUPAC名 |
ethyl 2-(7-fluoro-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C13H12FNO3/c1-2-18-13(17)8-15-6-5-12(16)10-4-3-9(14)7-11(10)15/h3-7H,2,8H2,1H3 |
InChIキー |
UUMFBOHWQSZZBG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=CC(=O)C2=C1C=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




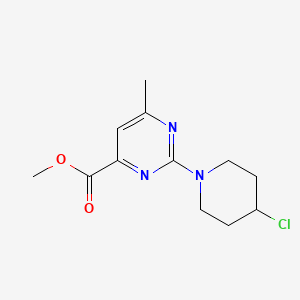
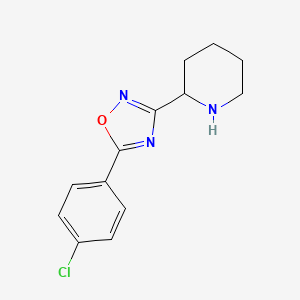

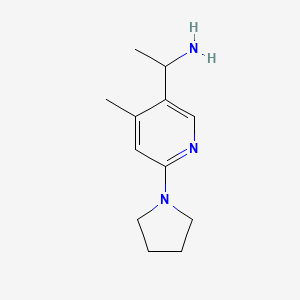

![(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11803133.png)
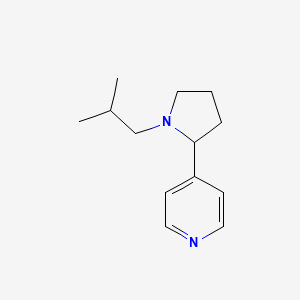
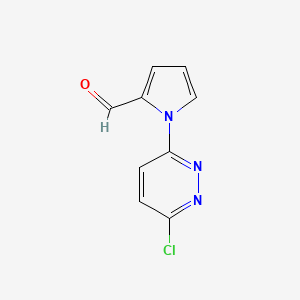
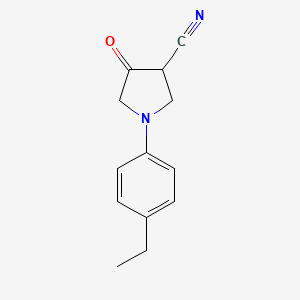
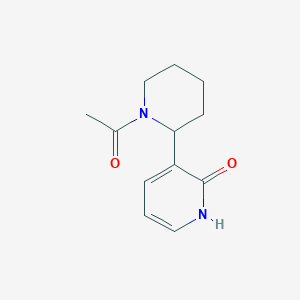
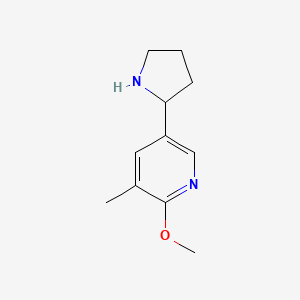
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11803180.png)
